molecular formula C9H18N4O4 B1222606 N2-(1-Carboxyethyl)-L-arginine

N2-(1-Carboxyethyl)-L-arginine

Cat. No. B1222606
M. Wt: 246.26 g/mol
InChI Key: IMXSCCDUAFEIOE-GDVGLLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(D-1-Carboxyethyl)-L-arginine is an alanine derivative.

Scientific Research Applications

Role in Clavulanic Acid Biosynthesis

N2-(2-Carboxyethyl)arginine, closely related to N2-(1-Carboxyethyl)-L-arginine, plays a significant role in the biosynthesis of clavulanic acid, a clinically important β-lactamase inhibitor. This process involves an unusual N-C bond-forming reaction catalyzed by a specific enzyme, N2-(2-carboxyethyl)arginine synthase. Detailed studies have been conducted on the crystal structure and mechanistic implications of this enzyme, providing insights into the synthesis of alternative β-amino acids (Caines et al., 2004).

Impact on L-Arginine Production

Research has highlighted the importance of the carbon-to-nitrogen ratio in the microbial fermentation process for L-arginine production, a process potentially influenced by compounds like N2-(1-Carboxyethyl)-L-arginine. Optimal C/N ratios have been identified to maximize L-arginine production while minimizing nitrogen waste (Ginésy et al., 2017).

Formation under High Hydrostatic Pressure

Studies have investigated the formation of glycated arginine modifications, including N2-(1-Carboxyethyl)-L-arginine, under high hydrostatic pressure and elevated temperatures. This research is crucial for understanding posttranslational modifications of arginine and the development of novel arginine derivatives (Alt & Schieberle, 2005).

Applications in Metabolic Engineering

There has been significant progress in metabolic engineering for the production of L-arginine and its derivatives. The development of genetically modified strains of Corynebacterium glutamicum for L-arginine production, a process possibly involving N2-(1-Carboxyethyl)-L-arginine, demonstrates the potential of these approaches (Park et al., 2011).

Influence on Dental Caries

L-Arginine, the base compound of N2-(1-Carboxyethyl)-L-arginine, has been studied for its impact on oral biofilms, indicating the potential of related compounds in dental health applications. Specifically, L-arginine exposure was found to suppress Streptococcus mutans outgrowth within mixed-species oral biofilms, influencing biofilm matrix assembly and microbial interactions (He et al., 2016).

properties

Product Name

N2-(1-Carboxyethyl)-L-arginine

Molecular Formula

C9H18N4O4

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1

InChI Key

IMXSCCDUAFEIOE-GDVGLLTNSA-N

Isomeric SMILES

CC(C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O

synonyms

N'-(1-carboxyethyl)arginine
N2-(carboxyethyl)-L-arginine
octopine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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